molecular formula C18H18NO8P B557270 Fmoc-O-phospho-L-serine CAS No. 158171-15-4

Fmoc-O-phospho-L-serine

Cat. No.: B557270
CAS No.: 158171-15-4
M. Wt: 407.3 g/mol
InChI Key: LGDJNCRIHRFKML-INIZCTEOSA-N
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Description

Fmoc-O-phospho-L-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is phosphorylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the preparation of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.

Mechanism of Action

Target of Action

Fmoc-O-phospho-L-serine is a molecule that has a significant role in the synthesis of peptides. The primary target of this compound is the amine group . The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a role in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The phosphorylated pathway is crucial for the control of L-serine biosynthesis in human cells, a process strictly related to the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors .

Pharmacokinetics

It is known that the compound is a white solid and should be stored at temperatures below -4°c . Its molecular weight is 407.32 .

Result of Action

The result of the action of this compound is the efficient preparation of peptides containing multiple phosphorylation sites . This is achieved through standard Fmoc Solid Phase Peptide Synthesis (SPPS) methods .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and can be removed rapidly by a base . Additionally, the compound should be stored at temperatures below -4°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-O-phospho-L-serine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The Fmoc group serves as a protective group for the amino side during peptide synthesis . The phosphate group attached to the serine residue can mimic protein segments involved in signal transduction, protein-protein interactions, and enzyme catalysis .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-serine, the core amino acid in this compound, is a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . These coagonists play crucial roles in neurotransmission in the brain.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group is removed by base, and this process does not disturb the acid-labile linker between the peptide and the resin, which is crucial in solid-phase peptide synthesis . The phosphate group can participate in phosphorylation reactions, which are key regulatory mechanisms in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has high thermal stability, even at low concentrations

Metabolic Pathways

This compound is involved in the phosphorylated pathway for L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Fmoc-Ser(PO(OBzl)OH)-OH, where the benzyl group protects the phosphate moiety during the synthesis . The Fmoc group can be introduced using standard activation methods such as PyBOP and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .

Industrial Production Methods

Industrial production of Fmoc-O-phospho-L-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Scientific Research Applications

Fmoc-O-phospho-L-serine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDJNCRIHRFKML-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427284
Record name Fmoc-O-phospho-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158171-15-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158171-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-O-phospho-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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